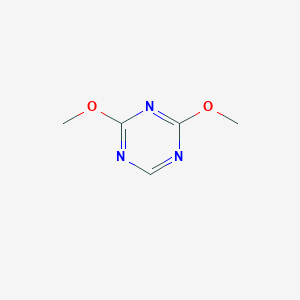

2,4-Dimethoxy-1,3,5-triazine

Descripción general

Descripción

2,4-Dimethoxy-1,3,5-triazine is a heterocyclic organic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two methoxy groups at the 2 and 4 positions. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical processes, particularly in peptide coupling and other organic synthesis applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. Another method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as an intermediate, which can be further reacted with various nucleophiles to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common practices to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the methoxy groups can be replaced by other nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Specific oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine yields an amide, while reacting with an alcohol produces an ester .

Aplicaciones Científicas De Investigación

Chemical Synthesis

2,4-Dimethoxy-1,3,5-triazine is primarily utilized as a reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various chemical bonds. Key applications include:

- Amidation and Esterification : It serves as a coupling agent in the formation of amides and esters. For instance, derivatives of this compound have been synthesized for use in peptide coupling reactions with minimal racemization .

- Synthesis of Triazine Derivatives : The compound is involved in synthesizing a range of triazine derivatives that exhibit biological activity .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Application | Reference |

|---|---|---|

| Amidation | Formation of amides | |

| Esterification | Synthesis of esters | |

| Peptide Coupling | Used as a coupling agent |

Biological Applications

The biological significance of this compound derivatives has garnered attention due to their potential therapeutic properties:

- Antimicrobial Activity : Certain derivatives have shown promising results as antimicrobial agents against various pathogens .

- Anticancer Properties : Research indicates that some triazine derivatives exhibit cytotoxic effects on cancer cell lines. For example, a derivative with an Ala-Ala-OMe substituent demonstrated significant cytotoxicity in colon cancer cell lines DLD-1 and HT-29 through apoptosis induction .

- Drug Development : Ongoing studies explore its potential in drug formulation targeting specific molecular pathways implicated in cancer progression .

Table 2: Biological Activities of this compound Derivatives

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes:

- Herbicide Production : The compound is employed in the synthesis of herbicides that target specific plant growth mechanisms.

- Polymer Stabilizers : It acts as a stabilizer in polymer formulations to enhance durability and resistance to degradation.

Case Study 1: Anticancer Research

A study focused on the synthesis and evaluation of triazine nitrogen mustards revealed that specific derivatives could induce significant cytotoxic effects on colon cancer cells. The study highlighted the mechanism through which these compounds inhibit cell proliferation by targeting PI3K signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research examining the antimicrobial properties of triazine derivatives found that certain compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria. This study supports the potential use of these derivatives in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2,4-dimethoxy-1,3,5-triazine involves the activation of carboxylic acids, forming reactive intermediates that facilitate nucleophilic attack by amines, alcohols, or other nucleophiles. This process is crucial in peptide coupling reactions, where the compound acts as a coupling agent to form peptide bonds . The molecular targets and pathways involved include the formation of active esters and subsequent nucleophilic substitution reactions .

Comparación Con Compuestos Similares

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as an intermediate in the synthesis of 2,4-dimethoxy-1,3,5-triazine.

2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substitution patterns.

2,4-Dichloro-6-methoxy-1,3,5-triazine: Used in similar applications but with different reactivity due to the presence of chlorine atoms.

Uniqueness: this compound is unique due to its high reactivity and stability, making it an excellent reagent for peptide coupling and other organic synthesis applications. Its ability to form reactive intermediates and facilitate nucleophilic substitution reactions sets it apart from other triazine derivatives .

Actividad Biológica

2,4-Dimethoxy-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various therapeutic areas, particularly in cancer treatment and neuroprotection.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves nucleophilic substitutions and coupling reactions. For instance, derivatives have been synthesized for targeted biological activities such as monoamine oxidase (MAO) inhibition and anticancer effects. The synthesis typically employs methods like the Suzuki–Miyaura coupling to create more complex structures that enhance biological activity .

Biological Activity Overview

The biological activities of this compound derivatives can be categorized into several key areas:

1. Anticancer Activity

Research indicates that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity in Colon Cancer Cells: A study highlighted that specific triazine derivatives induced time- and dose-dependent cytotoxicity in DLD-1 and HT-29 colon cancer cell lines. The mechanism involved apoptosis through the attenuation of intracellular signaling pathways .

- Inhibition of Cell Proliferation: Compounds derived from this compound have shown inhibitory effects on enzymes involved in cell proliferation cycles. Notably, some derivatives demonstrated strong antitumor activity by inhibiting phosphatidylinositol 3-kinases (PI3K), which play a crucial role in cancer cell survival and growth .

2. Neuroprotective Effects

Certain derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's:

- MAO Inhibition: Compounds derived from this compound exhibited selective inhibition of MAO-A with comparable efficacy to clorgyline. This activity suggests potential applications in treating mood disorders and neurodegenerative conditions .

Case Study 1: Anticancer Evaluation

A series of studies investigated the anticancer properties of various this compound derivatives. The most promising derivative demonstrated significant cytotoxicity against glioma cell lines (LN-18 and LN-229), inducing apoptosis and necrosis while reducing apoptotic bodies significantly .

Case Study 2: Neuroprotective Potential

A recent exploration into the neuroprotective effects of triazine derivatives revealed that compounds with multiple aromatic substitutions showed enhanced inhibition of amyloid-beta aggregation—a hallmark of Alzheimer’s disease. These compounds were well tolerated by human neuronal cells at high concentrations .

Data Tables

| Activity | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Cytotoxicity | 7b | DLD-1 | 10 | Induces apoptosis |

| Cytotoxicity | C | LN-18 | 15 | Apoptosis and necrosis |

| MAO-A Inhibition | 18 | SH-SY5Y | 0.5 | Selective inhibition |

| Amyloid-beta Inhibition | 3g | Neuronal Cells | N/A | Fibril formation inhibition |

Propiedades

IUPAC Name |

2,4-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRBAVAYPRSMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288124 | |

| Record name | 2,4-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898-72-2 | |

| Record name | 1898-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is known about the structure of 2,4-Dimethoxy-1,3,5-triazine and its derivatives?

A: Research reveals that this compound derivatives exhibit varied conformations. For instance, in 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, the molecule adopts a butterfly conformation with respect to the two methoxy groups []. In contrast, in 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, the molecule assumes a propeller conformation with respect to the methoxy groups []. Interestingly, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone crystallizes with two independent molecules in the asymmetric unit, each adopting a distinct conformation []. This conformational flexibility may have implications for the compound's interactions and potential applications.

Q2: What computational studies have been conducted on this compound, and what insights have they provided?

A: Density Functional Theory (DFT) calculations using the 6-311++G(d,p) basis set were employed to study this compound (DMT) []. These calculations helped predict the most stable molecular structure, calculate structural parameters and vibrational wavenumbers, and simulate spectroscopic data, including FT-IR, FT-Raman, and UV-Vis spectra []. Further analysis of frontier molecular orbitals and molecular electrostatic potential surfaces suggested the bio-active nature of the molecule []. Additionally, molecular docking studies indicated that DMT could potentially inhibit protein kinase CK2, a key protein implicated in breast cancer development [].

Q3: Has this compound been used in any synthetic applications?

A: Yes, this compound derivatives have found use in organic synthesis. Specifically, they have been employed as key intermediates in nickel-catalyzed Suzuki-Miyaura coupling reactions []. Aryl groups can be selectively coupled to heteroaryl ethers by first converting the ether to the corresponding aryl this compound-6-yl ether []. This approach offers a valuable tool for constructing complex molecules with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.